molecular formula C30H46O6 B1631582 ilexgeninA

ilexgeninA

Cat. No. B1631582
M. Wt: 502.7 g/mol
InChI Key: UIEGOKVPCRANSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilexgenina is a triterpenoid.
ilexgeninA is a natural product found in Diospyros kaki, Myrianthus arboreus, and other organisms with data available.

Scientific Research Applications

Cardiovascular Health

Ilexgenin A shows promise in managing cardiovascular diseases. It enhances AMPK activity, suppresses ROS-associated TXNIP induction, and reduces IL-1β secretion, thereby ameliorating endothelial dysfunction and improving endothelium-dependent vasodilation in rat aorta. This suggests potential benefits in obesity-related cardiovascular issues (Li et al., 2015).

Anti-Cancer Properties

Several studies highlight the anti-cancer potential of Ilexgenin A. For example, it exhibits anti-inflammatory and anti-angiogenesis effects in hepatoma, possibly through the inhibition of STAT3 and PI3K pathways, and shows synergy with Sorafenib in reducing tumor growth (Yang et al., 2017). Additionally, it induces G1/S arrest in B16-F10 melanoma cells and reduces tumor growth in vivo, suggesting its effectiveness against melanoma (Yang et al., 2015).

Atherosclerosis Management

Research indicates that Ilexgenin A could be a novel drug candidate for anti-atherosclerotic therapy. It attenuates atherosclerosis in mice, possibly by regulating lipid parameters and inhibiting inflammatory cytokines (Liu et al., 2016).

Anti-Inflammatory Effects

Ilexgenin A demonstrates significant anti-inflammatory activity. It suppresses peritonitis in mice, inhibits inflammatory cells infiltration, and reduces levels of inflammatory cytokines like IL-1β, IL-6, and TNF-α (Sun et al., 2017).

Metabolic Disease Therapy

In the context of metabolic diseases, Ilexgenin A shows potential in ameliorating hepatic insulin signaling and gluconeogenesis by regulating lipolysis in white adipose tissue. This points to its possible role in treating hepatic insulin resistance-related disorders (Li et al., 2017).

Colorectal Cancer Prevention

A study on colorectal cancer (CRC) reveals that Ilexgenin A inhibits inflammatory colitis symptoms and reprograms lipid metabolism, potentially through HIF1α/SREBP-1. This suggests its utility in preventing early colonic carcinogenesis (Zhang et al., 2019).

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetics of Ilexgenin A is crucial for its clinical application. Studies show its absorption characteristics in endothelial cells and its interaction potential with cytochrome P450 enzymes, suggesting minimal drug-drug interaction concerns (Qiu et al., 2022).

properties

IUPAC Name

3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGOKVPCRANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ilexgeninA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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